乙酸钬(3+)

描述

Holmium(3+) acetate is an organic compound and a salt of trivalent rare earth metal holmium and organic acetic acid . It is used as a laboratory reagent, in optical glasses, structural ceramics, catalysts, electrical components, and photo-optical material .

Synthesis Analysis

Holmium(3+) acetate can be obtained by dissolving holmium carbonate in acetic acid . Another method involves dissolving holmium oxide in acetic acid at a pH of 4, which forms the tetrahydrate of holmium acetate . A study focuses on the preparation of nanostructured holmium oxide via the decomposition of holmium acetate precursor utilizing the non-isothermal strategy .

Molecular Structure Analysis

Infrared ion spectroscopy (IRIS) was used to characterize several Ho-acetylacetonate complexes derived from non-radioactive microspheres . The coordination geometry of four distinct ionic complexes were fully assigned by comparison of their measured IR spectra with spectra calculated at the density functional theory (DFT) level .

Physical And Chemical Properties Analysis

Holmium(3+) acetate is soluble in water . It decomposes at 105 °C, forming into a hemihydrate, further decomposing at 135 °C into an anhydrous form . Further adding heat will form Ho(OH)(CH3COO)2, HoO(CH3COO) then Ho2O2CO3, forming holmium oxide at 590 °C .

科学研究应用

Ceramics Manufacturing

Holmium(3+) acetate is utilized in the production of advanced ceramics. Its incorporation into ceramic materials can enhance their physical properties, such as increased durability and improved thermal resistance. This makes holmium-doped ceramics suitable for high-performance applications in aerospace and electronics .

Glass Industry

In the glass industry, Holmium(3+) acetate is used to impart color and control optical properties. It can be added to glass compositions to create specialty glasses with specific light absorption characteristics, which are essential in manufacturing optical filters and lenses .

Phosphor Fabrication

Holmium-doped phosphors are critical components in display technologies and lighting systems. Holmium(3+) acetate acts as a dopant to modify the emission spectra of phosphors, thereby enhancing the color and brightness of LEDs and other display devices .

Metal Halide Lamps

The compound is also significant in the production of metal halide lamps. These lamps, which are known for their high luminous efficacy and color rendering, often contain holmium to improve their performance and extend their operational life .

Garnet Lasers

As a dopant in garnet lasers, Holmium(3+) acetate plays a pivotal role. It alters the laser medium’s properties, allowing for precise control over the laser’s wavelength and intensity. This application is particularly valuable in medical and industrial laser systems .

Nuclear Reactor Control

Holmium(3+) acetate is used in nuclear reactors as a neutron absorber. Its ability to capture neutrons helps in regulating the chain reaction within the reactor core, ensuring safe and stable operation of nuclear power plants .

Spectrophotometry

In the field of spectrophotometry, holmium compounds are used to calibrate the wavelength settings of UV spectrophotometers. This ensures accurate and reliable measurements in various research and industrial applications .

Magnetic Applications

Due to its high magnetic moment, holmium is used in creating strong magnetic fields when applied as a magnetic flux concentrator. This has implications in scientific research where controlled magnetic environments are required .

安全和危害

Holmium(3+) acetate can cause slight to mild irritation of the skin, eyes, and respiratory tract . It is advisable to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

未来方向

属性

IUPAC Name |

holmium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Ho/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQRVFRWLQGBFV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

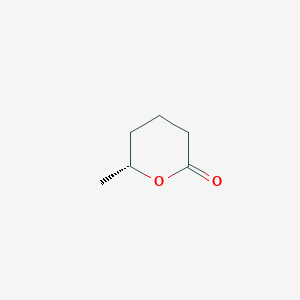

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ho+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9HoO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890802 | |

| Record name | Acetic acid, holmium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monohydrate: Peach powder; [Strem Chemicals MSDS] | |

| Record name | Holmium(III) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Holmium(3+) acetate | |

CAS RN |

25519-09-9 | |

| Record name | Acetic acid, holmium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025519099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, holmium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, holmium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Holmium(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)

![Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate](/img/no-structure.png)